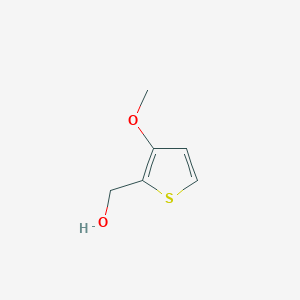
(3-Methoxythien-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxythien-2-yl)methanol is an organic compound that belongs to the class of thienyl alcohols It features a thienyl ring substituted with a methoxy group at the third position and a hydroxymethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxythien-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxythiophene, which can be obtained through the methylation of thiophene.
Formylation: The 3-methoxythiophene undergoes formylation to introduce a formyl group at the second position, resulting in 3-methoxythiophene-2-carbaldehyde.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methoxythien-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to (3-Methoxythien-2-yl)methane using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: (3-Methoxythien-2-yl)carboxylic acid.
Reduction: (3-Methoxythien-2-yl)methane.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Methoxythien-2-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thienyl derivatives.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic properties due to the presence of the thienyl ring.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of (3-Methoxythien-2-yl)methanol depends on its specific application:
Pharmacological Effects: The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In material science, the thienyl ring’s conjugated system can influence the electronic properties of the materials, affecting conductivity and other characteristics.
Vergleich Mit ähnlichen Verbindungen
(2-Methoxythien-3-yl)methanol: Similar structure but with different substitution positions.
(3-Hydroxythien-2-yl)methanol: Hydroxy group instead of methoxy.
(3-Methoxythien-2-yl)ethanol: Ethanol group instead of methanol.
Uniqueness: (3-Methoxythien-2-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which can influence its reactivity and interactions in various applications
Eigenschaften
IUPAC Name |
(3-methoxythiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(5)4-7/h2-3,7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJTCZSPPBTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
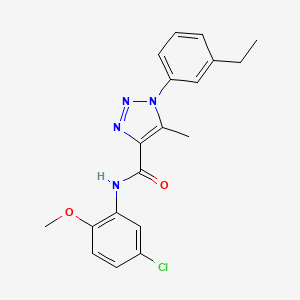
![3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2944686.png)
![2-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2944689.png)
![5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2944692.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2944693.png)
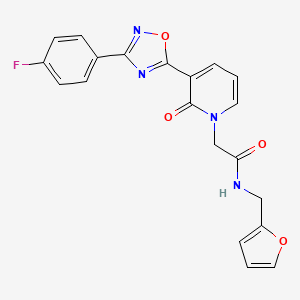
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide](/img/structure/B2944696.png)
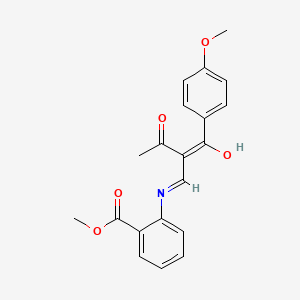
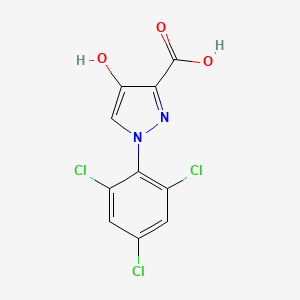
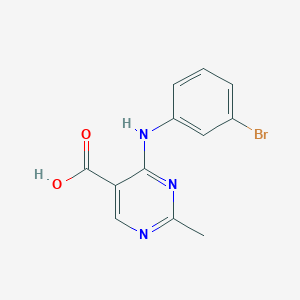
![N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2944702.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2944705.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2944707.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)
